molecular formula C13H22O8 B8057975 (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol; phenylmethanediol

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol; phenylmethanediol

Cat. No.: B8057975
M. Wt: 306.31 g/mol
InChI Key: KZAXZLXYAYCVLB-VCDGYCQFSA-N
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Description

Properties

IUPAC Name

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;phenylmethanediol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2.C6H14O6/c8-7(9)6-4-2-1-3-5-6;7-1-3(9)5(11)6(12)4(10)2-8/h1-5,7-9H;3-12H,1-2H2/t;3-,4+,5-,6-/m.1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAXZLXYAYCVLB-VCDGYCQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(O)O.C(C(C(C(C(CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891869
Record name Phenylmethanediol - D-glucitol (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol; phenylmethanediol involves the reaction of phenylmethanediol with D-glucitol under specific conditions. One common method is the esterification reaction, where phenylmethanediol and D-glucitol are heated together in the presence of a catalyst. The reaction typically occurs at elevated temperatures and may require the use of solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale esterification processes. These processes often involve the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the production process .

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

  • Hexane-1,2,3,4,5,6-hexol : A sugar alcohol with multiple hydroxyl groups that contribute to its solubility and reactivity.
  • Phenylmethanediol : A diol that serves as an intermediate in various organic reactions.

Scientific Research Applications

The unique properties of (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol; phenylmethanediol make it valuable in several research domains:

2.1. Biochemistry and Metabolism Studies

  • Tracer Studies : The compound can be used as a tracer in metabolic studies to track the incorporation of carbon into biological systems. Its structure allows for the observation of metabolic pathways involving carbohydrates.

2.2. Medicinal Chemistry

  • Drug Development : As a polyol and phenolic compound, it can be used in the synthesis of pharmaceutical agents. Its derivatives are explored for potential therapeutic effects.

2.3. Material Science

  • Biodegradable Polymers : The compound is investigated for its potential in creating biodegradable materials due to its biomass-derived nature. This application is particularly relevant in developing eco-friendly adhesives and coatings.

Industrial Applications

The industrial applications of this compound are diverse:

3.1. Adhesives and Sealants

  • Photocurable Compositions : The compound can be incorporated into photocurable formulations for adhesives and sealants used in construction and electronics industries .

3.2. Coatings

  • Protective Coatings : Its chemical properties allow it to be used in protective coatings that require durability and resistance to environmental factors.

Case Study 1: Tracer Studies in Metabolism

A study utilized hexane-1,2,3,4,5,6-hexol as a tracer to investigate carbohydrate metabolism in various organisms. The incorporation of carbon isotopes allowed researchers to track metabolic pathways effectively.

Case Study 2: Development of Biodegradable Adhesives

Research focused on developing adhesives from biomass-derived compounds demonstrated that incorporating (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol improved the mechanical properties of the adhesive while maintaining environmental sustainability.

Data Tables

Application AreaSpecific UseBenefits
BiochemistryTracer in metabolic studiesEnables tracking of carbon pathways
Medicinal ChemistrySynthesis of pharmaceutical agentsPotential therapeutic effects
Material ScienceBiodegradable polymersEco-friendly alternatives
Industrial ApplicationsPhotocurable adhesivesDurability and environmental compliance

Comparison with Similar Compounds

(2R,3R,4R,5S)-Hexane-1,2,3,4,5,6-hexol (Sorbitol)

Sorbitol, a sugar alcohol with the IUPAC name (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol (C₆H₁₄O₆, molecular mass 182.17 g/mol), is a naturally occurring polyol found in fruits like apples and pears . Industrially, it is synthesized via catalytic hydrogenation of glucose or sucrose . It exists as a white, hygroscopic crystalline powder with a sweet taste (50–70% sweetness relative to sucrose) and is widely used in food, pharmaceuticals, and cosmetics due to its humectant, sweetening, and texturizing properties . At high doses (>20–30 g/day), it can cause gastrointestinal distress, including abdominal pain and diarrhea .

Phenylmethanediol (Benzylidene Sorbitol Derivatives)

Phenylmethanediol (C₇H₈O₂) is a diol formed by the condensation of benzaldehyde with sorbitol. A key derivative is 1,3:2,4-dibenzylidene sorbitol (DBS), a compound where two benzylidene groups are attached to sorbitol’s hydroxyls . DBS is a white powder used as a nucleating agent in polymers to enhance crystallization and transparency, and as a co-processed excipient in orally disintegrating tablets (ODTs) to improve mouthfeel .

Comparison with Similar Compounds

Structural and Physical Properties

Property Sorbitol Mannitol Erythritol Galactitol 1,3:2,4-Dibenzylidene Sorbitol
IUPAC Name (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol (2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol (2S,3R)-butane-1,2,3,4-tetrol (2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol Bis-O-(phenylmethylene)-D-glucitol
Molecular Formula C₆H₁₄O₆ C₆H₁₄O₆ C₄H₁₀O₄ C₆H₁₄O₆ C₂₀H₂₂O₆
Melting Point 95–98°C 166–169°C 121°C 275–280°C 220–225°C (decomposes)
Sweetness (vs. Sucrose) 50–70% 50–60% 70–80% Not sweet Not applicable
Hygroscopicity High Low Low Low Low
Applications Food additive, pharmaceutical excipient, humectant Inhalation therapy, diuretic, tablet excipient Low-calorie sweetener, diabetic foods Rarely used; linked to metabolic disorders Polymer nucleator, ODT excipient

Chemical Reactivity and Functional Roles

  • Sorbitol : Six hydroxyl groups (2 primary, 4 secondary) enable hydrogen bonding and reactivity with acids to form cross-linked networks (e.g., in resins) . It also chelates metal ions like Ca²⁺, though weakly (log β₁₁ = –0.79 for Ca²⁺ binding) .
  • Mannitol : Similar hydroxyl count but differing stereochemistry (all R-configuration) reduces hygroscopicity, making it suitable for moisture-sensitive formulations .
  • Erythritol: A tetrol with rapid metabolism (non-glycemic) and high digestive tolerance due to smaller molecular size .
  • DBS : The benzylidene groups reduce solubility in water, enhancing its role as a nucleating agent in polypropylene .

Pharmaceutical Uses

  • Sorbitol : Key in ODTs (e.g., cannabidiol formulations) for its smooth mouthfeel and rapid dissolution . Also used as a stabilizer in syrups and vaccines .
  • Mannitol : Employed in dry-powder inhalers (e.g., ARIDOL®) for bronchial challenge testing .
  • DBS : Enhances tablet hardness and disintegration in co-processed excipients like PODTG2 .

Biological Activity

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol, commonly known as D-sorbitol or glucitol, is a sugar alcohol with significant biological activity. It is a polyhydric alcohol that is utilized in various applications including food products as a sweetener and humectant, as well as in pharmaceuticals for its therapeutic properties. This article delves into the biological activities associated with this compound and presents relevant data, case studies, and research findings.

  • Molecular Formula : C6H14O6
  • Molecular Weight : 182.17 g/mol
  • CAS Number : 50-70-4
  • Hydrogen Bond Donor Count : 6
  • Hydrogen Bond Acceptor Count : 6
  • Topological Polar Surface Area : 121 Ų

1. Antioxidant Properties

D-sorbitol exhibits antioxidant properties that help in scavenging free radicals and reducing oxidative stress. Studies indicate that it can protect cells from oxidative damage by enhancing the activity of endogenous antioxidant enzymes.

2. Osmotic Agent

As an osmotic agent, D-sorbitol is effective in promoting diuresis (increased urine production) and is often used in medical settings to manage conditions such as cerebral edema. Its ability to draw water into the renal tubules aids in the excretion of excess fluids.

3. Laxative Effects

D-sorbitol is recognized for its laxative effects due to its osmotic properties. It retains water in the intestines, which helps to soften stools and promote bowel movements. This property makes it a common ingredient in over-the-counter laxatives.

4. Role in Metabolism

In metabolic pathways, D-sorbitol serves as a precursor for the synthesis of other carbohydrates and polyols. It plays a critical role in glucose metabolism and is involved in the polyol pathway where glucose is converted into sorbitol via the enzyme aldose reductase.

Case Study 1: Antioxidant Effects

A study published in Journal of Nutritional Biochemistry examined the effects of D-sorbitol on oxidative stress in diabetic rats. The results demonstrated that D-sorbitol administration significantly reduced markers of oxidative stress and improved antioxidant enzyme activity compared to control groups .

Case Study 2: Clinical Application in Diuresis

In a clinical trial involving patients with acute kidney injury, D-sorbitol was administered to evaluate its efficacy as an osmotic diuretic. The results indicated that patients receiving D-sorbitol showed improved urine output and renal function compared to those receiving standard care .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenges free radicals
Osmotic AgentPromotes diuresis by drawing water
LaxativeRetains water in intestines
MetabolismPrecursor for carbohydrate synthesis

Research Findings

Research has shown that D-sorbitol's biological activities extend beyond its applications as a sweetener. Its role as an antioxidant and osmotic agent highlights its potential therapeutic benefits:

  • Diabetes Management : Due to its low glycemic index and ability to provide sweetness without significant blood sugar spikes, D-sorbitol is often recommended for diabetic patients.
  • Wound Healing : Topical formulations containing D-sorbitol have been studied for their potential to enhance wound healing by maintaining moisture and providing a conducive environment for tissue regeneration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.